molecular formula C16H16Cl2 B14777348 4,4'-(Butane-2,3-diyl)bis(chlorobenzene)

4,4'-(Butane-2,3-diyl)bis(chlorobenzene)

Cat. No.: B14777348
M. Wt: 279.2 g/mol
InChI Key: ZBSQYCXMPKWLSV-UHFFFAOYSA-N
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Description

4,4’-((2R,3S)-Butane-2,3-diyl)bis(chlorobenzene) is an organic compound characterized by its unique structure, which includes two chlorobenzene rings connected by a butane-2,3-diyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-((2R,3S)-Butane-2,3-diyl)bis(chlorobenzene) typically involves the reaction of 2,3-dichlorobutane with chlorobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), which facilitates the formation of the desired product through a Friedel-Crafts alkylation mechanism.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficiency and scalability. The use of flow microreactor systems can enhance the reaction’s efficiency and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4,4’-((2R,3S)-Butane-2,3-diyl)bis(chlorobenzene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chlorobenzene rings to benzene rings.

    Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce benzene derivatives.

Scientific Research Applications

4,4’-((2R,3S)-Butane-2,3-diyl)bis(chlorobenzene) has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4,4’-((2R,3S)-Butane-2,3-diyl)bis(chlorobenzene) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-((2R,3S)-Butane-2,3-diyl)bis(chlorobenzene) is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C16H16Cl2

Molecular Weight

279.2 g/mol

IUPAC Name

1-chloro-4-[3-(4-chlorophenyl)butan-2-yl]benzene

InChI

InChI=1S/C16H16Cl2/c1-11(13-3-7-15(17)8-4-13)12(2)14-5-9-16(18)10-6-14/h3-12H,1-2H3

InChI Key

ZBSQYCXMPKWLSV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)C(C)C2=CC=C(C=C2)Cl

Origin of Product

United States

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